1-(3-Aminophenyl)-2-bromoethanone

Overview

Description

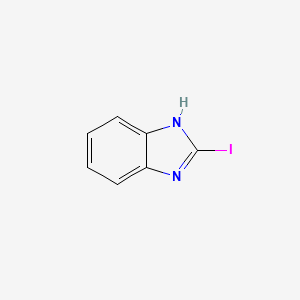

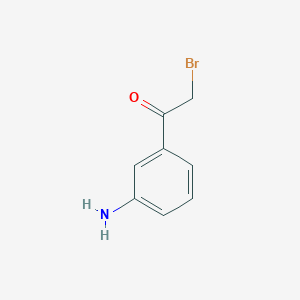

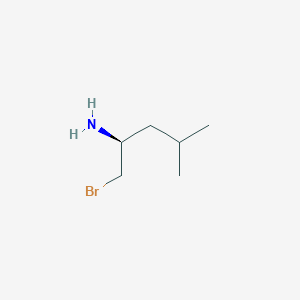

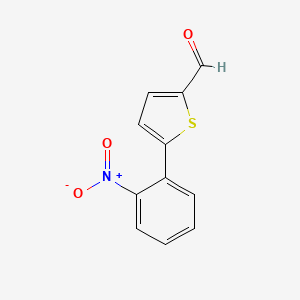

1-(3-Aminophenyl)-2-bromoethanone, also known as 3-Bromo-1-(3-aminophenyl)acetone, is a chemical compound with the molecular formula C8H8BrNO. It is a white to off-white crystalline powder that is used in scientific research for various purposes. This compound has been studied for its potential applications in medicine, chemistry, and biology.

Scientific Research Applications

Synthesis and Pharmacological Activities

- Synthesis of α-Aminoketone Hydrochlorides : New α-bromoethanones, including 1-(3-Aminophenyl)-2-bromoethanone derivatives, were synthesized and shown to possess moderate antibacterial and pronounced peripheral n-cholinolytic activity (Gevorgyan et al., 2017).

Key Intermediates in Drug Synthesis

- Anticoagulant Rivaroxaban Synthesis : 1-(3-Aminophenyl)-2-bromoethanone derivatives were used as key intermediates in the synthesis of the anticoagulant rivaroxaban (Luo Lingyan et al., 2011).

Novel Synthetic Methods

- New Synthesis of 3-Amino Enones and 1,3-Diketones : A new method was developed for synthesizing 3-amino enones and 1,3-diketones, starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones. This method was also used for synthesizing avobenzone, an ingredient in sun-screen lotions (Rao & Muthanna, 2015).

Chemical Transformations and Synthesis

- Synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone Hydrochloride : This compound was synthesized from acetanilide through various steps including α-bromination, demonstrating its utility in creating complex molecules (Zeng Zhi-ming, 2003).

- Ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol : Research on the ammonolysis of related compounds provides insights into the chemical transformations of bromoethanones (SuamiTetsuo et al., 1956).

Medical Applications

- Cardiovascular Actions : A study explored the cardiovascular effects of 1-(3-aminophenyl)-2-aminoethanol and related compounds, revealing their potential as pressor agents (A. M. Lands, 1952).

Apoptosis Inducers in Cancer Therapy

- Discovery of Apoptosis Inducers : Certain derivatives, including those of 1-(3-Aminophenyl)-2-bromoethanone, were identified as potent apoptosis inducers, important for cancer therapy (William E. Kemnitzer et al., 2004).

Mechanism of Action

Target of Action

A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

It’s plausible that it may interact with its target protein in a manner similar to related compounds, potentially leading to changes in the protein’s function and subsequent cellular processes .

Biochemical Pathways

Given its potential interaction with the proto-oncogene tyrosine-protein kinase src, it might influence pathways related to cell growth and survival .

Pharmacokinetics

The compound’s bioavailability, distribution, metabolism, and excretion would be crucial factors determining its pharmacological activity .

Result of Action

Based on its potential interaction with the proto-oncogene tyrosine-protein kinase src, it might influence cellular processes such as proliferation, differentiation, survival, and migration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminophenyl)-2-bromoethanone. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .

properties

IUPAC Name |

1-(3-aminophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXPRJDKXBACNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501855 | |

| Record name | 1-(3-Aminophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminophenyl)-2-bromoethanone | |

CAS RN |

57946-55-1 | |

| Record name | 1-(3-Aminophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)

![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)